![molecular formula C14H21N3O B2995386 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine CAS No. 2034457-73-1](/img/structure/B2995386.png)
1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine, also known as P4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4 is a piperazine derivative that has a pyridine ring and a tetrahydro-2H-pyran-4-yl group attached to it. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Discovery of G Protein-Biased Dopaminergics
Research conducted by Möller et al. (2017) elucidated the potential of 1,4-disubstituted aromatic piperazines, which share a core structural similarity with 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine, in the development of high-affinity dopamine receptor partial agonists. Their study demonstrated the feasibility of designing G protein-biased partial agonists by connecting a lipophilic moiety to the arylpiperazine core, thereby enhancing binding affinity and fine-tuning functional properties at dopamine D2 receptors. The findings underscore the potential of such compounds in therapeutic applications, specifically for antipsychotic activity in vivo (Möller et al., 2017).
Synthesis and Receptor Binding Assays
Further research into the structural derivatives of piperazine compounds has been conducted to explore their receptor binding affinities. For instance, studies have synthesized various derivatives to evaluate their potential as ligands for dopamine receptors, highlighting the structural versatility and pharmacological relevance of these compounds in receptor-based assays (Li Guca, 2014).
Therapeutic Applications in Neurodegenerative Diseases
Compounds structurally related to 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine have shown promise in the context of neurodegenerative diseases. Umar et al. (2019) reported on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. Their research provides evidence for the utility of piperazine derivatives in developing multifunctional therapeutics for Alzheimer's disease, demonstrating significant anti-AChE activity and the capability to inhibit β-amyloid aggregation (Umar et al., 2019).
Antimicrobial and Antituberculosis Activity
The structural framework of piperazine derivatives has also been explored for antimicrobial and antituberculosis applications. Novel fluoroquinolones with piperazine substitutions have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in addressing infectious diseases (Shindikar & Viswanathan, 2005).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-6-15-14(3-1)17-9-7-16(8-10-17)13-4-11-18-12-5-13/h1-3,6,13H,4-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURSNFNRJXPXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.